molecular formula C20H23FN2O3 B3458177 [4-(3,4-dimethoxybenzyl)piperazin-1-yl](3-fluorophenyl)methanone CAS No. 355814-39-0

[4-(3,4-dimethoxybenzyl)piperazin-1-yl](3-fluorophenyl)methanone

Cat. No.: B3458177
CAS No.: 355814-39-0
M. Wt: 358.4 g/mol
InChI Key: BXDPCUYDPFQNTE-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone is a synthetic organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 3-fluorophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 3,4-dimethoxybenzyl group.

    Introduction of 3-Fluorophenyl Methanone Group: The final step involves the acylation of the substituted piperazine with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone
  • 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone
  • 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone

Uniqueness

4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone is unique due to the presence of both the 3,4-dimethoxybenzyl group and the 3-fluorophenyl methanone group. This combination of substituents may confer distinct pharmacological properties and reactivity compared to similar compounds with different substituents.

Biological Activity

The compound 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone is a member of the piperazine family, which has garnered interest due to its potential biological activities, particularly as an inhibitor of tyrosinase (TYR). Tyrosinase is a crucial enzyme in melanin biosynthesis and is implicated in various skin disorders, making it a target for therapeutic interventions against hyperpigmentation.

Chemical Structure and Properties

  • Molecular Formula : C18H22F1N2O3
  • Molecular Weight : 341.38 g/mol
  • LogP : 4.4
  • Hydrogen Bond Donors : 0
  • Hydrogen Bond Acceptors : 3

Inhibition of Tyrosinase

Recent studies have shown that compounds similar to 4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanone exhibit significant inhibitory effects on TYR. For example, derivatives with similar piperazine structures have been reported to have IC50 values in the low micromolar range, indicating potent inhibition of enzyme activity.

Table 1: Comparative IC50 Values of Tyrosinase Inhibitors

Compound NameIC50 (μM)Reference
4-(4-fluorobenzyl)piperazin-1-ylmethanone0.18
Kojic Acid17.76
4-(3,4-dimethoxybenzyl)piperazin-1-ylmethanoneTBDCurrent Study

The compound 4-(4-fluorobenzyl)piperazin-1-ylmethanone was found to be approximately 100-fold more active than kojic acid, a well-known TYR inhibitor.

The mechanism by which these compounds inhibit TYR involves competitive binding to the active site of the enzyme. Docking studies suggest that the piperazine moiety plays a vital role in enzyme interaction, effectively blocking substrate access and preventing melanin production.

Study on Antimelanogenic Effects

A study focused on the antimelanogenic effects of related compounds demonstrated that they could significantly reduce melanin synthesis in B16F10 melanoma cells without inducing cytotoxicity. This highlights their potential use in cosmetic applications for skin lightening and treatment of pigmentation disorders.

Kinetic Studies

Kinetic analysis using Lineweaver-Burk plots confirmed that compounds derived from piperazine exhibit competitive inhibition against TYR. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined for selected compounds, further elucidating their inhibitory mechanisms.

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-7-6-15(12-19(18)26-2)14-22-8-10-23(11-9-22)20(24)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDPCUYDPFQNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201150414
Record name [4-[(3,4-Dimethoxyphenyl)methyl]-1-piperazinyl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-39-0
Record name [4-[(3,4-Dimethoxyphenyl)methyl]-1-piperazinyl](3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355814-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(3,4-Dimethoxyphenyl)methyl]-1-piperazinyl](3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201150414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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